molecular formula C7H10N2O B13908775 1-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazol-2-one

1-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B13908775
M. Wt: 138.17 g/mol
InChI Key: QZINULUXJLDBPC-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazol-2-one is an organic compound that features a cyclopropylmethyl group attached to an imidazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazol-2-one typically involves the cyclopropanation of suitable precursors. One common method involves the reaction of cyclopropylmethyl bromide with imidazolone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolones.

Scientific Research Applications

1-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: A simple cycloalkane with a three-membered ring.

    Cyclopropylmethylamine: Contains a cyclopropylmethyl group attached to an amine.

    Imidazolone: The core structure of 1-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazol-2-one.

Uniqueness

This compound is unique due to the combination of the cyclopropylmethyl group and the imidazolone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3-(cyclopropylmethyl)-1H-imidazol-2-one

InChI

InChI=1S/C7H10N2O/c10-7-8-3-4-9(7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,8,10)

InChI Key

QZINULUXJLDBPC-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=CNC2=O

Origin of Product

United States

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